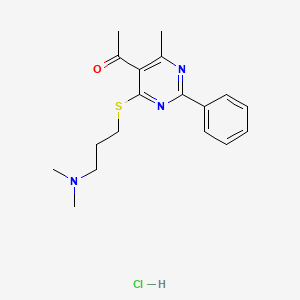
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a dimethylamino group, a thioether linkage, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine core with a thiol compound under basic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Final Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
作用机制
The mechanism of action of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and thioether linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(3-(Dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Another coupling agent with similar functional groups.
Uniqueness: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is unique due to its specific combination of functional groups and the pyrimidine core. This structure provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.
属性
分子式 |
C18H24ClN3OS |
|---|---|
分子量 |
365.9 g/mol |
IUPAC 名称 |
1-[4-[3-(dimethylamino)propylsulfanyl]-6-methyl-2-phenylpyrimidin-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23N3OS.ClH/c1-13-16(14(2)22)18(23-12-8-11-21(3)4)20-17(19-13)15-9-6-5-7-10-15;/h5-7,9-10H,8,11-12H2,1-4H3;1H |
InChI 键 |
OCIZGLODTYAKOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCCCN(C)C)C(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















